Clarithromycin

Description

This compound is the 6-O-methyl ether of erythromycin A, this compound is a macrolide antibiotic used in the treatment of respiratory-tract, skin and soft-tissue infections. It is also used to eradicate Helicobacter pylori in the treatment of peptic ulcer disease. It prevents bacteria from growing by interfering with their protein synthesis. It has a role as an antibacterial drug, a protein synthesis inhibitor, an environmental contaminant and a xenobiotic.

This compound is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) to treat certain bacterial infections, such as community-acquired pneumonia, throat infections (pharyngitis), acute sinus infections, and others. This compound is also FDA-approved to both prevent and treat Mycobacterium Avium complex (MAC) infection, another type of bacterial infection.

Community-acquired pneumonia, a bacterial respiratory disease, and disseminated MAC infection can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.

This compound, a semisynthetic macrolide antibiotic derived from erythromycin, inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit. Binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process. This compound may be bacteriostatic or bactericidal depending on the organism and drug concentration.

This compound is a Macrolide Antimicrobial. The mechanism of action of this compound is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor.

This compound is a semisynthetic macrolide antibiotic used for a wide variety of mild-to-moderate bacterial infections. This compound has been linked to rare instances of acute liver injury that can be severe and even fatal.

This compound is a semisynthetic 14-membered ring macrolide antibiotic. this compound binds to the 50S ribosomal subunit and inhibits RNA-dependent protein synthesis in susceptible organisms. this compound has been shown to eradicate gastric MALT (mucosa-associated lymphoid tissue) lymphomas, presumably due to the eradication of tumorigenic Helicobacter pylori infection. This agent also acts as a biological response modulator, possibly inhibiting angiogenesis and tumor growth through alterations in growth factor expression. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 10 approved and 41 investigational indications.

A semisynthetic macrolide antibiotic derived from ERYTHROMYCIN that is active against a variety of microorganisms. It can inhibit PROTEIN SYNTHESIS in BACTERIA by reversibly binding to the 50S ribosomal subunits. This inhibits the translocation of aminoacyl transfer-RNA and prevents peptide chain elongation.

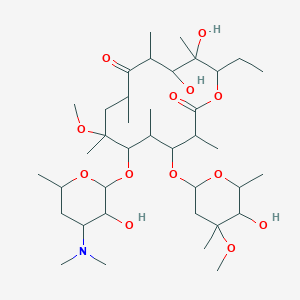

structure given in first source

See also: Erythromycin (broader); Azithromycin (related); Roxithromycin (related) ... View More ...

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOYDEPGAOXOCK-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022829 | |

| Record name | Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.17e-01 g/L | |

| Record name | Clarithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless needles from chloroform + diisopropyl ether (1:2) ... Also reported as crystals from ethanol | |

CAS No. |

81103-11-9, 116836-41-0 | |

| Record name | Clarithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81103-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clarithromycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14R)-14-Hydroxyclarithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116836410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clarithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clarithromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin, 6-O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clarithromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLARITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1250JIK0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clarithromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-220 °C (decomposes) ... Also reported as mp 222-225 °C, 217 - 220 °C | |

| Record name | Clarithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clarithromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Ribosomal Mechanism of Clarithromycin: A Technical Guide for Researchers

Abstract

Clarithromycin, a semi-synthetic macrolide antibiotic, is a critical tool in the arsenal against various bacterial pathogens. Its efficacy stems from a precise interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. We will dissect its binding to the 50S ribosomal subunit, the subsequent inhibition of nascent polypeptide elongation, and the structural and genetic bases of bacterial resistance. This document consolidates key quantitative data, details common experimental protocols used in its study, and provides visual representations of the core processes to facilitate a comprehensive understanding for researchers in microbiology and drug development.

Introduction

This compound is a derivative of erythromycin, modified by the methylation of a hydroxyl group at the C6 position of the lactone ring. This modification enhances its acid stability and improves its pharmacokinetic profile. Like other macrolides, its primary antibacterial effect is achieved by inhibiting protein synthesis.[1] this compound reversibly binds to the large (50S) subunit of the bacterial 70S ribosome, a target distinct from eukaryotic 80S ribosomes, which provides its selective toxicity.[2] Depending on the bacterial species and the drug concentration, this compound can exhibit either bacteriostatic or bactericidal activity.[3][4] A comprehensive understanding of its interaction with the ribosome at a molecular level is paramount for optimizing its clinical use and for the rational design of next-generation antibiotics to combat emerging resistance.

The Molecular Target: The 50S Ribosomal Subunit

This compound's action is localized to a specific site on the 50S ribosomal subunit. High-resolution structural studies have provided a detailed picture of this interaction.

Binding Site within the Nascent Polypeptide Exit Tunnel (NPET)

This compound binds within the nascent polypeptide exit tunnel (NPET), a channel approximately 100 Å long through which newly synthesized polypeptide chains pass.[5][6] The binding site is situated near the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[7][8] This strategic position allows the drug to physically obstruct the passage of elongating peptides.[9]

The binding pocket is primarily composed of segments from domain V of the 23S ribosomal RNA (rRNA), with key interactions involving highly conserved nucleotides.[3] Cryo-electron microscopy (cryo-EM) studies, particularly with ribosomes from Mycobacterium tuberculosis, have revealed that this compound's desosamine sugar forms a crucial hydrogen bond with nucleotide A2058 (E. coli numbering), while the macrolactone ring establishes multiple van der Waals contacts with nucleotides lining the tunnel wall, including A2062 and A2503.[5]

The nucleotide A2062 acts as a dynamic gate at the binding site.[5] Its conformation can change in response to drug binding, playing a role in modulating translation and contributing to the drug's specificity and potency.[5][7] The 6-methoxy group of this compound contributes to its enhanced binding affinity through additional hydrophobic and C-H hydrogen bond interactions.[5][8]

Caption: this compound targets the 50S subunit of the bacterial ribosome.

Mechanism of Protein Synthesis Inhibition

By binding within the NPET, this compound does not directly inhibit the peptidyl transferase activity of the ribosome.[9][10] Instead, it acts as a steric blockade, preventing the elongation of the nascent polypeptide chain beyond a few amino acids.[9] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, a process that ultimately halts protein synthesis.[11][12]

The mechanism can be summarized in the following steps:

-

Binding: this compound binds to its site within the NPET of the 50S subunit.

-

Obstruction: As the ribosome translates mRNA, the growing polypeptide chain enters the NPET.

-

Steric Hindrance: The bound this compound molecule physically narrows the tunnel, preventing the nascent peptide from progressing once it reaches a certain length (typically 6-8 amino acids).[13]

-

Translation Arrest: The ribosome stalls on the mRNA.

-

Peptidyl-tRNA Dissociation: The stalled complex is unstable, leading to the release of the incomplete polypeptide chain still attached to its tRNA (peptidyl-tRNA).[11]

-

Inhibition of Protein Production: The cumulative effect of this process across many ribosomes effectively shuts down the production of essential bacterial proteins, leading to growth inhibition (bacteriostasis) or cell death (bactericidal action).[4]

In some bacteria, such as Bacillus subtilis and Staphylococcus aureus, macrolides like this compound have also been shown to interfere with the assembly of the 50S ribosomal subunit itself, representing an additional inhibitory mechanism.[14]

References

- 1. Possible mechanisms of action of this compound and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with this compound reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. tandfonline.com [tandfonline.com]

- 8. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with this compound reveals dynamic and specific interactions with macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Macrolide antibiotics inhibit 50S ribosomal subunit assembly in Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Clarithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of clarithromycin, a macrolide antibiotic. The information presented is intended to support research, scientific investigation, and drug development efforts by providing detailed experimental methodologies, quantitative data, and visual representations of key biological pathways.

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of a drug describe its absorption, distribution, metabolism, and excretion characteristics in a controlled laboratory setting. These studies are crucial for predicting a drug's behavior in vivo.

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme.[1][2] In vitro studies using human liver microsomes are instrumental in elucidating this metabolic pathway. The primary active metabolite is 14-hydroxythis compound (14-OHC), which exhibits significant antibacterial activity, often acting synergistically with the parent compound, particularly against Haemophilus influenzae.[3][4]

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, this compound at various concentrations, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Incubation: The mixture is pre-incubated to allow the components to reach thermal equilibrium. The reaction is initiated by the addition of the NADPH-generating system. Incubation is carried out in a shaking water bath at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile or methanol.

-

Sample Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent drug and the formation of metabolites.

-

Data Analysis: Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation.

Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target sites. This compound exhibits moderate binding to human plasma proteins.

Quantitative Data: Plasma Protein Binding

| Parameter | Value | Reference |

| Human Plasma Protein Binding | 42-70% | [5] |

Experimental Protocol: In Vitro Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a common method for determining the protein binding of a drug.[6][7][8]

-

Apparatus: A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like drugs but retains large molecules like proteins.

-

Procedure: One chamber is filled with plasma (or a solution of a specific plasma protein like albumin) containing the drug at a known concentration. The other chamber is filled with a protein-free buffer.

-

Equilibration: The apparatus is incubated at a physiological temperature (e.g., 37°C) with gentle shaking until equilibrium is reached, meaning the concentration of the unbound drug is the same in both chambers. This can take several hours.[7]

-

Analysis: The total drug concentration in the plasma chamber and the drug concentration in the buffer chamber (which represents the unbound drug concentration) are measured using a suitable analytical method like HPLC or LC-MS.

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

In Vitro Pharmacodynamics

In vitro pharmacodynamic studies investigate the relationship between drug concentrations and their antimicrobial effects. Key parameters include the Minimum Inhibitory Concentration (MIC), the rate and extent of bacterial killing (time-kill kinetics), and the post-antibiotic effect (PAE).

Antibacterial Spectrum and Potency (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.

Quantitative Data: this compound MIC Values against Respiratory Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 | 0.063 | [9] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.06 | 0.125 | [10] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.06 | 0.125 | [10] |

| Haemophilus influenzae | 4 | 8-16 | [1][10] |

| Moraxella catarrhalis | 0.06 | 0.12 | [10] |

| Mycoplasma pneumoniae | <0.01 | 0.008-0.5 | [10] |

| Chlamydophila pneumoniae | 0.06-0.12 | 0.1-0.5 | [10] |

| Bordetella pertussis | 0.03 | 0.06 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test organism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Drug Dilutions: A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air or with 5% CO2 for fastidious organisms).

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Time-Kill Kinetics

Time-kill assays provide information on the rate and extent of bacterial killing over time at different antibiotic concentrations. This compound generally exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3] However, at higher concentrations, it can be bactericidal against some pathogens.[3]

Experimental Protocol: In Vitro Time-Kill Assay [12][13]

-

Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted in a suitable broth to a starting density of approximately 10^5 to 10^6 CFU/mL.

-

Exposure to Antibiotic: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 0.25x, 1x, 4x, and 8x MIC). A growth control with no antibiotic is included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each culture.[12]

-

Serial Dilutions and Plating: The samples are serially diluted in a suitable diluent to neutralize the antibiotic's effect and are then plated onto an appropriate agar medium.

-

Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. This compound exhibits a significant PAE against various pathogens.[14][15][16]

Experimental Protocol: Determination of Post-Antibiotic Effect [14][16]

-

Exposure: A logarithmic-phase bacterial culture (approximately 10^6 CFU/mL) is exposed to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours).[14][16] A control culture is handled identically but without the antibiotic.

-

Removal of Antibiotic: The antibiotic is removed by either a 1:1000 dilution of the culture or by centrifugation and washing of the bacterial cells.

-

Viable Counts: Immediately after antibiotic removal and at regular intervals thereafter, viable counts (CFU/mL) are determined for both the antibiotic-exposed and the control cultures.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Key Signaling Pathways and Mechanisms of Action

Inhibition of Protein Synthesis

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[2][3][17] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component in the nascent polypeptide exit tunnel.[18] This binding blocks the translocation of peptidyl-tRNA from the A-site to the P-site, thereby preventing the elongation of the polypeptide chain.[2][3]

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Immunomodulatory Effects

Beyond its antibacterial activity, this compound possesses immunomodulatory properties.[19][20] In vitro studies have shown that it can modulate the production of various cytokines, such as reducing the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[17][21] This effect is thought to contribute to its clinical efficacy in certain chronic inflammatory respiratory diseases.

Caption: this compound modulates the immune response by inhibiting pro-inflammatory cytokine production.

Efflux Pump Inhibition

Bacterial efflux pumps are membrane proteins that can actively transport antibiotics out of the cell, contributing to drug resistance. Some studies suggest that this compound may have a role in inhibiting certain efflux pumps in specific bacteria, thereby potentially reversing resistance to itself or other antibiotics.[22][23][24]

Caption: this compound can inhibit efflux pumps, increasing intracellular antibiotic levels.

Conclusion

This guide has provided a detailed overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data, experimental protocols, and visual diagrams of its mechanisms of action. This information serves as a valuable resource for professionals in the fields of pharmacology, microbiology, and drug development, aiding in the design of further research and the rational application of this important antibiotic.

References

- 1. dovepress.com [dovepress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. enamine.net [enamine.net]

- 7. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro activity and pharmacodynamic/pharmacokinetic parameters of this compound and azithromycin: why they matter in the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cejph.szu.cz [cejph.szu.cz]

- 12. A time-kill evaluation of this compound and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. Antimicrobial Activities and Postantibiotic Effects of this compound, 14-Hydroxy-Clarithromycin, and Azithromycin in Epithelial Cell Lining Fluid against Clinical Isolates of Haemophilus influenzae and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Postantibiotic Effects and Bactericidal Activities of this compound–14-Hydroxy-Clarithromycin, versus Those of Amoxicillin-Clavulanate, against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Possible mechanisms of action of this compound and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with this compound reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Beneficial ex vivo immunomodulatory and clinical effects of this compound in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]

- 21. rhinologyonline.org [rhinologyonline.org]

- 22. The Contribution of Efflux Pumps in Mycobacterium abscessus Complex Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. jabonline.in [jabonline.in]

Clarithromycin's Spectrum of Activity Against Gram-Positive Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic, derived from erythromycin, that has been a cornerstone in the treatment of a variety of bacterial infections since its introduction.[1] Its broad spectrum of activity, particularly against gram-positive organisms, coupled with a favorable pharmacokinetic profile, has established it as a critical therapeutic agent. This technical guide provides a comprehensive overview of the in vitro activity of this compound against key gram-positive bacteria, details the methodologies used for its evaluation, and explores the mechanisms of action and resistance at a molecular level.

This compound exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, thereby blocking the translocation of peptides and halting protein elongation.[2][3] This mechanism is effective against a wide array of gram-positive pathogens, including common species of Staphylococcus, Streptococcus, and Enterococcus, as well as other significant pathogens like Listeria monocytogenes.

This document will delve into the quantitative measures of this compound's efficacy, presenting a consolidated view of its activity and the genetic determinants that can diminish its effectiveness.

In Vitro Spectrum of Activity

The in vitro activity of this compound against a range of clinically relevant gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been compiled from various studies. MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are provided for a comparative assessment of this compound's potency.

| Bacterial Species | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible) | - | 0.12 | - | [4] |

| Streptococcus pneumoniae | - | ≤0.03 - 0.12 | 0.06 - 0.12 | [4] |

| Streptococcus pyogenes | 120 | - | 0.03 - 0.12 | [1] |

| Streptococcus pyogenes | 180 | - | ≤0.5 | [3] |

| Enterococcus faecalis | 235 | 2.0 | >32.0 | [2] |

| Listeria monocytogenes | 84 | - | ≤0.25 | [5] |

Experimental Protocols

The determination of this compound's in vitro activity is predominantly performed using standardized methods outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method (CLSI)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

-

Inoculation and Incubation: The microdilution plates, containing the serially diluted this compound and the bacterial inoculum, are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (EUCAST)

The agar dilution method is another standard technique for MIC determination, particularly useful for testing a large number of isolates.

-

Preparation of Antimicrobial Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of this compound.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard. This is often further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

-

Inoculation and Incubation: The surface of each agar plate is inoculated with the standardized bacterial suspension using a multipoint inoculator. The plates are then incubated at 35°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mechanism of Action

This compound's mechanism of action involves the inhibition of bacterial protein synthesis. This process can be visualized as a targeted disruption of the ribosomal machinery.

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Mechanisms of Resistance

The clinical efficacy of this compound can be compromised by the development of bacterial resistance. The two primary mechanisms of resistance in gram-positive bacteria are target site modification and active drug efflux.

References

- 1. [Comparative in vitro activity of new oral macrolides against Streptococcus pyogenes strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of HMR 3647 Compared to Those of Six Compounds against 235 Strains of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activities against 84 Listeria monocytogenes Isolates from Patients with Systemic Listeriosis at a Comprehensive Cancer Center (1955-1997) - PMC [pmc.ncbi.nlm.nih.gov]

Clarithromycin's Role as a Protein Synthesis Inhibitor in Bacteria: A Technical Guide

Executive Summary: Clarithromycin, a semi-synthetic macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism involves binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1][2] This interaction sterically obstructs the elongation of the polypeptide chain, leading to a bacteriostatic or, at higher concentrations, bactericidal effect.[1][3] This technical guide provides an in-depth exploration of this compound's molecular mechanism, presents key quantitative data on its efficacy, details the experimental protocols used to elucidate its function, and visualizes the core processes and workflows for researchers, scientists, and drug development professionals.

The Bacterial Ribosome: this compound's Target

The efficacy of this compound is rooted in its precise interaction with the bacterial 70S ribosome, a complex molecular machine responsible for translating mRNA into protein. The ribosome is composed of two subunits: the small 30S subunit, which decodes the mRNA, and the large 50S subunit, which catalyzes peptide bond formation.

This compound specifically targets the 50S subunit.[1][3] Key functional sites on the 50S subunit relevant to this compound's action include:

-

The Peptidyl Transferase Center (PTC): The active site of the ribosome, located on the 50S subunit, where peptide bonds are formed.

-

The Nascent Peptide Exit Tunnel (NPET): A channel approximately 100 Å long that extends from the PTC through the body of the 50S subunit.[4] Newly synthesized (nascent) polypeptide chains pass through this tunnel as they are elongated.[5]

Molecular Mechanism of Inhibition

This compound does not directly inhibit the catalytic activity of the PTC but rather binds within the NPET, near its entrance.[6][7] This strategic positioning is the foundation of its inhibitory action.

2.1. Binding Site and Molecular Interactions this compound lodges in the NPET, establishing critical interactions primarily with nucleotides of the 23S ribosomal RNA (rRNA), the main structural and catalytic component of the 50S subunit.[7] Cryo-EM and structural studies have identified key rRNA residues involved in binding, including nucleotides A2058, A2059, and A2062 (E. coli numbering), which form a macrolide binding pocket.[6][8] The 6-O-methyl group of this compound, which differentiates it from its parent compound erythromycin, enhances its acid stability and contributes to its binding affinity.[6][9]

2.2. Steric Hindrance and Translation Arrest By occupying a significant portion of the tunnel's width, the bound this compound molecule acts as a physical barricade.[5][7] As the nascent polypeptide chain is synthesized, it is unable to progress past the drug molecule. Elongation is prematurely terminated, typically after a small peptide of only a few amino acids has been formed. This blockage prevents the production of essential bacterial proteins, thereby inhibiting bacterial growth.[1]

2.3. Context-Specific Inhibition The inhibitory action of this compound is not uniform; it is "context-specific." The efficiency of translation arrest depends on the amino acid sequence of the nascent peptide being synthesized.[4][10] Specific peptide sequences can interact with both the drug and the tunnel wall, creating a synergistic effect that enhances ribosome stalling.[4][11] Conversely, other sequences may be less prone to inhibition. This phenomenon is critical for understanding inducible resistance mechanisms, where drug-induced stalling on a specific leader peptide sequence can trigger the expression of a resistance gene.[11]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro metrics, which are essential for comparing its activity across different bacterial species and for preclinical evaluation.

Table 1: Binding Affinity of this compound to Bacterial Ribosomes

| Organism | Method | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Escherichia coli | Kinetic Analysis | 8 nM | [9] |

Note: Binding affinity data is crucial for understanding drug-target engagement but can be sparse in publicly available literature compared to MIC or IC50 data.

Table 2: In Vitro Translation Inhibition by this compound

| Organism | Assay Type | IC50 | Reference |

|---|---|---|---|

| Staphylococcus aureus | Inhibition of Translation | 0.15 µg/mL | [12][13] |

| Staphylococcus aureus | Inhibition of 50S Subunit Formation | 0.15 µg/mL | [12] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Pathogens

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

|---|---|---|---|

| Streptococcus pneumoniae | 0.031 | 0.063 | [14] |

| Bordetella pertussis | 0.06 | 0.125 | [15] |

| Helicobacter pylori (Vietnam isolates) | >256 | >256 | [16] |

| Mycobacterium intracellulare | 8 | 64 | [17] |

MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Key Experimental Protocols

The mechanism of action of ribosome-targeting antibiotics like this compound is investigated using a suite of specialized biochemical and molecular biology techniques.

4.1. Protocol 1: Ribosome Binding Assay

-

Purpose: To quantify the binding affinity (Kd) of this compound to the bacterial ribosome.

-

Principle: This assay measures the interaction between the antibiotic and its ribosomal target at equilibrium. Methods like equilibrium dialysis or filter binding using a radiolabeled drug are common. The amount of bound drug is measured at various concentrations, and the data are often analyzed using a Scatchard plot to determine the Kd and the number of binding sites.

-

Methodology (Filter Binding Example):

-

Preparation of Components: Purify 70S ribosomes or 50S subunits from the target bacterium. Obtain radiolabeled this compound (e.g., [¹⁴C]-clarithromycin).

-

Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in an appropriate binding buffer. Allow the reaction to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosomes and any bound drug will be retained on the filter, while the unbound drug will pass through.

-

Quantification: Wash the filter to remove non-specifically bound drug. Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Plot the amount of bound drug versus the free drug concentration. Analyze the data using non-linear regression or a Scatchard plot (Bound/Free vs. Bound) to calculate the dissociation constant (Kd).[7]

-

4.2. Protocol 2: In Vitro Translation Inhibition Assay

-

Purpose: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

-

Principle: A cell-free system containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein from an mRNA template. The effect of the antibiotic on the amount of protein produced is measured.

-

Methodology (Luciferase Reporter Example):

-

System Setup: Use a commercial cell-free transcription-translation system (e.g., PURExpress or an S30 extract).[18][19]

-

Template: Add a DNA or mRNA template encoding a reporter enzyme, such as firefly luciferase.[19]

-

Inhibitor Addition: Prepare serial dilutions of this compound and add them to the translation reactions. Include a no-drug control (e.g., DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[20]

-

Activity Measurement: Add the luciferase substrate (luciferin) to each reaction and measure the resulting luminescence using a luminometer.

-

IC50 Calculation: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[21]

-

4.3. Protocol 3: Toeprinting (Reverse Transcription Inhibition) Assay

-

Purpose: To map the precise location of a ribosome stalled by an antibiotic on a specific mRNA template.

-

Principle: A ribosome stalled on an mRNA acts as a roadblock for reverse transcriptase. A DNA primer complementary to a downstream region of the mRNA is extended by reverse transcriptase. The enzyme stops when it encounters the 3' edge of the stalled ribosome, producing a truncated cDNA product (the "toeprint"). The size of this product reveals the exact nucleotide position of the stall site.

-

Methodology:

-

Reaction Setup: Assemble an in vitro translation reaction with the mRNA of interest. Add this compound to induce stalling. A control reaction without the antibiotic is run in parallel.

-

Stalling: Incubate the reaction to allow ribosomes to initiate translation and stall at the drug-dependent arrest site.

-

Primer Annealing: Add a radiolabeled or fluorescently-labeled DNA primer that binds downstream of the expected stall site.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The enzyme synthesizes a cDNA copy of the mRNA template.

-

Analysis: Denature the products and separate them by size using a denaturing polyacrylamide sequencing gel. A sequencing ladder of the same mRNA is run alongside to precisely map the endpoint.

-

Interpretation: The appearance of a specific, truncated cDNA band in the drug-treated lane, but not in the control lane, marks the toeprint and identifies the exact position of the stalled ribosome.[19]

-

Visualizing the this compound-Ribosome Interaction

The binding site of this compound is a complex, three-dimensional pocket formed by the folding of the 23S rRNA. This interaction can be represented schematically to highlight the key components.

Conclusion

This compound's efficacy as an antibiotic is a direct result of its ability to act as a highly specific plug in the nascent peptide exit tunnel of the bacterial ribosome. By binding to a conserved site on the 23S rRNA, it physically blocks protein elongation, a process essential for bacterial viability. The context-dependent nature of this inhibition and the elucidation of its precise binding site through advanced structural and biochemical methods provide a robust framework for understanding its activity. This detailed molecular knowledge is invaluable for addressing the challenge of antibiotic resistance and for guiding the structure-based design of next-generation macrolides with improved potency and spectrum of activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Possible mechanisms of action of this compound and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pnas.org [pnas.org]

- 5. weizmann.ac.il [weizmann.ac.il]

- 6. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with this compound reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Azithromycin and this compound inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. cejph.szu.cz [cejph.szu.cz]

- 16. Antimicrobial susceptibility and this compound resistance patterns of Helicobacter pylori clinical isolates in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. researchgate.net [researchgate.net]

In-Vitro Antibacterial Efficacy of Clarithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin, a semi-synthetic macrolide antibiotic, is a crucial therapeutic agent in the management of a wide array of bacterial infections. Derived from erythromycin, it exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis, and it can be either bacteriostatic or bactericidal depending on the organism and drug concentration.[1] This technical guide provides a comprehensive overview of the in-vitro antibacterial activities of this compound, with a focus on its mechanism of action, spectrum of activity as demonstrated by quantitative susceptibility data, and detailed experimental protocols for its evaluation. Furthermore, this guide includes visual representations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit.[2][3] This binding occurs within the peptidyl transferase center (PTC), a critical region for the formation of peptide bonds. By occupying this site, this compound physically obstructs the nascent polypeptide exit tunnel, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[4] This action prevents the bacteria from producing essential proteins required for their growth and replication.[5]

The primary metabolite of this compound, 14-hydroxy-clarithromycin, is also microbiologically active and often works synergistically with the parent compound, particularly against Haemophilus influenzae.[1]

dot

References

- 1. In vitro activity of this compound and its 14-hydroxy-metabolite against 203 strains of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cejph.szu.cz [cejph.szu.cz]

- 3. In vitro activities of azithromycin, this compound, L-ofloxacin, and other antibiotics against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound Resistance among Helicobacter pylori Strains Isolated from Children: Prevalence and Study of Mechanism of Resistance by PCR-Restriction Fragment Length Polymorphism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clarithromycin In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of clinically relevant bacteria to Clarithromycin. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

This compound is a macrolide antibiotic effective against a broad spectrum of bacteria, particularly those responsible for respiratory tract infections. Accurate in vitro susceptibility testing is crucial for guiding therapeutic choices, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents. The most common methods for determining the susceptibility of bacteria to this compound are broth microdilution, agar dilution, and disk diffusion. These methods are used to determine the Minimum Inhibitory Concentration (MIC) or to categorize an isolate as susceptible, intermediate, or resistant.

Quantitative Data Summary

The following tables summarize the interpretive criteria for this compound susceptibility testing according to CLSI and EUCAST guidelines.

Table 1: this compound MIC Breakpoints (mg/L)

| Organism | CLSI (M100) | EUCAST |

| Streptococcus pneumoniae | ≤0.25 (S), 0.5 (I), ≥1 (R)[1][2] | ≤0.25 (S), >0.5 (R) |

| Haemophilus influenzae | ≤8 (S), 16 (I), ≥32 (R) | ≤1 (S), >32 (R) |

| Moraxella catarrhalis | ≤0.25 (S), 0.5 (I), ≥1 (R) | ≤0.25 (S), >0.5 (R) |

| Staphylococcus aureus | Erythromycin used to predict | ≤1 (S), >2 (R) |

| Helicobacter pylori | ≥1.0 (R)[3] | >0.5 (R) |

| Mycobacterium avium complex | ≤16 (S), 32 (I), ≥64 (R)[4] | Not specified |

(S) = Susceptible, (I) = Intermediate, (R) = Resistant. Breakpoints can vary based on the specific CLSI and EUCAST document versions. Always refer to the latest guidelines.

Table 2: this compound Disk Diffusion Zone Diameter Breakpoints (mm)

| Organism (Disk Content) | CLSI (M100) | EUCAST |

| Streptococcus pneumoniae (15 µg) | ≥21 (S), 17-20 (I), ≤16 (R) | ≥19 (S), <19 (R) |

| Haemophilus influenzae (15 µg) | ≥14 (S), 11-13 (I), ≤10 (R) | ≥13 (S), <13 (R) |

| Staphylococcus aureus (Erythromycin 15 µg) | Used to predict this compound susceptibility | Used to predict this compound susceptibility |

Table 3: Quality Control (QC) Ranges for this compound

| QC Strain | Method | CLSI Acceptable Range | EUCAST Acceptable Range |

| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution (MIC in mg/L) | 0.03 - 0.12 | 0.03 - 0.12 |

| Disk Diffusion (Zone in mm) | 25 - 31 | 25 - 31 | |

| Haemophilus influenzae ATCC 49247 | Broth Microdilution (MIC in mg/L) | 1 - 4 | 1 - 4 |

| Disk Diffusion (Zone in mm) | 13 - 19 | 13 - 19 | |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC in mg/L) | 0.12 - 0.5[5] | 0.12 - 0.5[5] |

Experimental Protocols

The following are detailed protocols for the principal methods of this compound in vitro susceptibility testing.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound (e.g., acetone or ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms:

-

Streptococcus pneumoniae: CAMHB supplemented with 2-5% lysed horse blood.

-

Haemophilus influenzae: Haemophilus Test Medium (HTM).

-

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (ambient air or CO2-enriched, as required)

-

Micropipettes and sterile tips

Protocol:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in the appropriate solvent.

-

Prepare Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium to achieve final concentrations ranging from, for example, 64 µg/mL to 0.03 µg/mL in the microtiter plate wells.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing 50 µL of the diluted this compound solution.

-

Controls:

-

Growth Control: A well containing broth and inoculum but no this compound.

-

Sterility Control: A well containing broth only.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. For fastidious organisms like S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO2.[6][7]

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is considered a reference method for determining the MIC of this compound, especially for fastidious organisms like Helicobacter pylori.

Materials:

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (or specialized agar for fastidious organisms, e.g., Wilkins-Chalgren agar with 10% sheep blood for H. pylori)[8]

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., Steers replicator)

-

Incubator (microaerophilic conditions for H. pylori)

Protocol:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in the appropriate solvent.

-

Prepare Antibiotic-Containing Agar Plates: Prepare a series of molten agar plates containing serial twofold dilutions of this compound. For example, add 1 mL of each this compound dilution to 9 mL of molten agar to achieve the desired final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. For H. pylori, a McFarland 3 suspension is often used.[8]

-

Inoculation: Using a multipoint inoculator, apply a standardized volume (e.g., 1-2 µL) of the inoculum to the surface of each agar plate, resulting in a final inoculum of approximately 10^4 CFU per spot.

-

Controls: Include a growth control plate with no this compound.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. For H. pylori, incubate in a microaerophilic atmosphere at 37°C for 48-72 hours.[8]

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, ignoring a faint haze or a single colony.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

-

This compound disks (15 µg)

-

Mueller-Hinton Agar plates (4 mm depth)

-

For fastidious organisms:

-

Streptococcus pneumoniae: Mueller-Hinton agar with 5% sheep blood.

-

Haemophilus influenzae: Haemophilus Test Medium (HTM).

-

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (ambient air or CO2-enriched, as required)

-

Ruler or calipers for measuring zone diameters

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

-

Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.

-

Disk Application: Aseptically apply a 15 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours. For S. pneumoniae and H. influenzae, incubate in a 5% CO2 atmosphere.[9]

-

Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk. Interpret the result as susceptible, intermediate, or resistant based on the established zone diameter breakpoints (see Table 2).

Special Considerations for Specific Organisms

-

Helicobacter pylori : This is a fastidious, slow-growing organism that requires a microaerophilic atmosphere for growth. Agar dilution is the recommended method, and incubation is typically extended to 3-5 days.[10]

-

Streptococcus pneumoniae and Haemophilus influenzae : These are fastidious organisms that require supplemented media and a CO2-enriched atmosphere for optimal growth.

-

Mycobacterium avium complex (MAC) : These are slow-growing mycobacteria, and susceptibility testing requires specialized media (e.g., Middlebrook 7H9 broth) and prolonged incubation (7-14 days).[4][11] The broth microdilution method is commonly used.[4]

Quality Control

Regular quality control testing is essential to ensure the accuracy of susceptibility testing results. This involves testing reference strains with known susceptibility to this compound (see Table 3) and ensuring that the results fall within the acceptable ranges. QC should be performed each time a new batch of reagents is used and on a routine basis as defined by the laboratory's quality assurance program.

References

- 1. Development of interpretive criteria and quality control limits for macrolide and clindamycin susceptibility testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound Susceptibility Testing of Mycobacterium avium Complex Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride Microplate Assay with Middlebrook 7H9 Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. szu.gov.cz [szu.gov.cz]

- 6. academic.oup.com [academic.oup.com]

- 7. Susceptibility testing of Haemophilus influenzae to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. uttyler.edu [uttyler.edu]

Application Notes: Clarithromycin in Combination Therapy for Helicobacter pylori Eradication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori (H. pylori) is a Gram-negative bacterium that colonizes the gastric mucosa, affecting nearly half of the world's population.[1] It is a primary etiologic agent for chronic gastritis, peptic ulcer disease, and is classified as a carcinogen due to its association with gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma.[2] Eradication of H. pylori is a critical therapeutic goal to prevent these conditions.

Clarithromycin, a macrolide antibiotic, has been a cornerstone of anti-H. pylori therapy for decades.[3] It functions by inhibiting bacterial protein synthesis.[4] However, the efficacy of this compound-containing regimens has been significantly challenged by the global rise in antibiotic resistance.[1] The prevalence of primary this compound resistance now exceeds the 15-20% threshold in many regions, a level at which standard triple therapy is no longer recommended for empirical treatment.[5][6] This necessitates a careful, data-driven approach to regimen selection, consideration of susceptibility testing, and the development of novel therapeutic strategies.

These notes provide an overview of this compound-based combination therapies, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual diagrams of key mechanisms and workflows.

Data Presentation: Efficacy of this compound Combination Therapies

The selection of an appropriate H. pylori eradication regimen depends on local resistance patterns, prior antibiotic exposure, and desired efficacy rates.[1][7] The following tables summarize quantitative data from various clinical trials on commonly used this compound-containing therapies.

Table 1: Standard and Non-Bismuth Quadruple Therapies

| Therapy Regimen | Components (Duration) | Eradication Rate (ITT) | Eradication Rate (PP) | Key Findings & Considerations |

| Standard Triple Therapy | PPI (std. dose bid) + this compound (500 mg bid) + Amoxicillin (1 g bid) or Metronidazole (500 mg bid) for 7-14 days.[4][8] | 67.5% - 82.7%[2] | 81.2% - 88.8%[8] | Efficacy is highly dependent on this compound susceptibility. Not recommended if local resistance is >15%.[5] |

| Sequential Therapy | PPI + Amoxicillin for 5-7 days, followed by PPI + this compound + Metronidazole/Tinidazole for 5-7 days.[2][7] | 89.2% - 95%[2] | --- | Developed to overcome resistance but may be less effective than concomitant therapy in high-resistance areas.[9] |

| Concomitant Therapy | PPI + this compound + Amoxicillin + Metronidazole administered together for 7-14 days.[7] | 84.1%[2] | 96.7% | Generally more effective than standard triple therapy, especially in regions with this compound resistance.[10] |

| Hybrid Therapy | PPI + Amoxicillin for 7 days, followed by PPI + Amoxicillin + this compound + Metronidazole for another 7 days.[4][7] | 83.1% | 95.2% | A novel two-step therapy combining sequential and concomitant approaches.[7] |

ITT: Intention-to-Treat; PP: Per-Protocol; bid: twice daily.

Table 2: Bismuth-Containing and Novel Therapies

| Therapy Regimen | Components (Duration) | Eradication Rate (ITT) | Eradication Rate (PP) | Key Findings & Considerations |

| Bismuth Quadruple Therapy | PPI (std. dose bid) + Bismuth salt (qid) + Tetracycline (500 mg qid) + Metronidazole (500 mg tid/qid) for 10-14 days.[4] | ~90%[1] | --- | Recommended first-line treatment where this compound resistance is high; efficacy is not significantly affected by this compound resistance.[1] |

| Vonoprazan Triple Therapy | Vonoprazan (20 mg bid) + this compound (500 mg bid) + Amoxicillin (1 g bid) for 7-14 days.[1] | 87.4% (7-day) | 96.3% (7-day) | Vonoprazan, a potassium-competitive acid blocker (P-CAB), provides more potent and sustained acid suppression than PPIs, increasing antibiotic efficacy.[1][10] |

tid: three times daily; qid: four times daily.

Mechanism of Action and Resistance

This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of H. pylori, specifically within the peptidyl transferase loop of domain V in the 23S rRNA. This action inhibits protein synthesis.[11] The primary mechanism of resistance involves point mutations in the 23S rRNA gene, most commonly A2142G and A2143G, which reduce the binding affinity of this compound to the ribosome.[3][12] This single base-pair mutation is sufficient to confer high-level resistance and is the major cause of treatment failure.[13][14]

Experimental Protocols

Protocol 1: H. pylori Culture and Antimicrobial Susceptibility Testing (AST)

This protocol is essential for determining this compound resistance in clinical isolates, guiding therapy, and for research purposes.[15]

1. Specimen Collection and Transport:

-

Obtain gastric biopsy specimens via endoscopy. For optimal recovery, collect samples from both the antrum and corpus.[16]

-

Patients should avoid proton pump inhibitors (PPIs) for at least 2 weeks and antibiotics for 4 weeks prior to endoscopy to avoid inhibiting bacterial growth.[6]

-

Place biopsies immediately into a suitable transport medium (e.g., Portagerm Pylori) or sterile saline.

-

Transport specimens to the laboratory for processing as soon as possible, ideally within 6 hours. If delays are expected, refrigeration is recommended.[6]

2. Culture and Isolation:

-

Homogenize the biopsy tissue in a small volume of sterile broth.

-

Inoculate the homogenate onto a non-selective chocolate agar plate and a selective medium (e.g., Columbia blood agar containing 10% horse blood and an antibiotic supplement like Dent's supplement) to inhibit contaminating flora.[6]

-

Incubate plates at 37°C under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) for 7-10 days. Colonies are typically visible in 3-5 days.[6]

-

Identify suspect colonies (small, translucent) via Gram stain (curved Gram-negative rods) and positive oxidase, catalase, and urease tests.[6]

3. Antimicrobial Susceptibility Testing (AST) - E-test Method:

-

Prepare a bacterial suspension from a fresh (48-72 hour) culture in sterile saline or Brucella broth, adjusting the turbidity to a McFarland 3.0 standard.[6]

-

Using a sterile swab, uniformly streak the inoculum over the surface of a Mueller-Hinton agar plate supplemented with 5-10% sheep blood.

-

Allow the plate to dry for 10-15 minutes.

-

Aseptically apply an E-test strip (a plastic strip with a predefined gradient of this compound) to the agar surface.

-

Incubate under microaerophilic conditions at 37°C for 72 hours.[8]

-

Read the Minimum Inhibitory Concentration (MIC) value at the point where the elliptical zone of inhibition intersects the E-test strip.[6]

-

Interpretation (EUCAST Breakpoints):

-

Susceptible: MIC ≤ 0.25 mg/L

-

Resistant: MIC > 0.5 mg/L[6]

-

Protocol 2: Clinical Trial Workflow for Eradication Therapy

Evaluating new this compound-containing regimens requires a structured clinical trial. The following workflow is a standard model.

Protocol 3: Non-Invasive Confirmation of Eradication (Urea Breath Test)